Talazoparib

Descripción general

Descripción

Talazoparib es un inhibidor de la poli (ADP-ribosa) polimerasa utilizado principalmente en el tratamiento del cáncer de mama y de próstata. Se comercializa bajo la marca Talzenna y es conocido por su capacidad de inhibir las enzimas poli (ADP-ribosa) polimerasa, que desempeñan un papel crucial en la reparación del ADN. This compound es particularmente eficaz en el tratamiento de cánceres con mutaciones BRCA .

Métodos De Preparación

La síntesis de talazoparib implica varios pasos, comenzando con la preparación de intermedios clave. Una de las principales rutas sintéticas incluye el uso de 4-amino-6-fluoroisobenzofuran-1 (3H)-ona y 4-fluorobenzaldehído como materiales de partida. La reacción implica la separación quiral utilizando cromatografía supercrítica con columnas quirales y metanol y dióxido de carbono como eluyentes . La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para obtener un mayor rendimiento y pureza.

Análisis De Reacciones Químicas

Prodrug Activation via Photolysis

Photoactivatable prodrugs (e.g., 3 ) release active Talazoparib under UV irradiation (365 nm). PPGs disrupt PARP-1 binding by blocking hydrogen bonds with Gly863/Ser904 residues .

Key Findings:

- Inhibition Reduction : Prodrug 3 showed 380-fold lower PARP-1 inhibition (IC₅₀ = 1.919 μM) vs. This compound (IC₅₀ = 0.005 μM) .

- Photolytic Efficiency : >95% drug release within 20 minutes under UV .

Metabolic Pathways

This compound undergoes minimal hepatic metabolism, primarily via:

Table 2: Metabolic Stability in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t₁/₂) | 50.2 min | |

| Intrinsic Clearance | 27.6 μL/min/mg | |

| NADPH Dependency | Yes |

Halogenation for Radiopharmaceuticals

Bromo- and iodo-derivatives of this compound were synthesized for PARP-1-targeted radiotherapy. Radiosynthesis of [¹⁸F]this compound utilized Design of Experiments (DoE) optimization .

Table 3: Halogenation Reaction Outcomes

| Derivative | Radionuclide | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Bromo | ⁷⁷Br | 1.2 ± 0.3 | |

| Iodo | ¹²⁵I | 0.9 ± 0.2 |

Enzymatic Interactions

This compound inhibits PARP-1/2 by:

- Mimicking NAD⁺ to block catalytic activity .

- Trapping PARP-DNA complexes via allosteric retention (PARP trapping) .

Key Structural Interactions:

Aplicaciones Científicas De Investigación

Breast Cancer

Talazoparib has been extensively studied in patients with advanced breast cancer harboring germline BRCA mutations. The EMBRACA trial demonstrated that this compound significantly prolonged progression-free survival compared to standard chemotherapy (hazard ratio 0.542; p < 0.0001), with a median progression-free survival of 8.6 months versus 5.6 months for chemotherapy . The overall response rate was notably higher in the this compound group (62.6%) compared to chemotherapy (27.2%) across various patient subgroups .

Table 1: Efficacy of this compound in Breast Cancer Trials

| Trial Name | Patient Population | Median PFS (Months) | Overall Response Rate (%) |

|---|---|---|---|

| EMBRACA | gBRCA-mutated ABC | 8.6 | 62.6 |

| This compound vs PCT | HR+/HER2− and TNBC | 8.0 | 31 |

Ovarian Cancer

This compound has shown promise in patients with ovarian cancer who have BRCA mutations. A phase II study indicated that this compound led to an objective response rate of approximately 50% in patients with recurrent ovarian cancer . The drug is being evaluated for its potential in combination therapies to enhance efficacy further.

Other Solid Tumors

Emerging research indicates that this compound may be beneficial for other solid tumors with homologous recombination deficiencies beyond breast and ovarian cancers. A recent phase II study assessed its effectiveness in patients with various cancers harboring BRCA1/2 mutations or other DNA repair gene alterations . Results showed promising clinical benefits, including partial responses and stable disease rates.

Case Study 1: Advanced Breast Cancer

In a clinical trial involving patients with advanced breast cancer and gBRCA mutations, this compound was administered at a dose of 1 mg daily. Among the cohort, four patients exhibited a partial response, leading to an overall response rate of 31% . This study underscores the drug's potential as a monotherapy for this patient population.

Case Study 2: Combination Therapy

A recent study explored the efficacy of this compound in combination with temozolomide and irinotecan in treating various malignancies. The combination therapy yielded partial responses in several patients, suggesting that this compound can enhance the therapeutic effects when used alongside other chemotherapeutic agents .

Safety Profile

The safety profile of this compound is generally well-tolerated among patients, with common adverse events including anemia, fatigue, and nausea. In clinical trials, grade 3-4 adverse events were reported at rates comparable to standard chemotherapy regimens .

Mecanismo De Acción

Talazoparib ejerce sus efectos inhibiendo las enzimas poli (ADP-ribosa) polimerasa, que son cruciales para la reparación de roturas de ADN de una sola hebra. Al inhibir estas enzimas, this compound evita la reparación del daño del ADN, lo que lleva a la acumulación de roturas de las hebras de ADN. Esta acumulación finalmente provoca la muerte celular, particularmente en células cancerosas con mutaciones BRCA, que ya son deficientes en mecanismos de reparación del ADN .

Comparación Con Compuestos Similares

Talazoparib se compara con otros inhibidores de la poli (ADP-ribosa) polimerasa como olaparib, rucaparib y niraparib. Si bien todos estos compuestos inhiben las enzimas poli (ADP-ribosa) polimerasa, this compound es único debido a su mayor potencia en la captura de enzimas poli (ADP-ribosa) polimerasa en el ADN dañado, lo que lleva a una mayor citotoxicidad . Esto hace que this compound sea particularmente eficaz en el tratamiento de cánceres con mutaciones BRCA.

Compuestos similares

- Olaparib

- Rucaparib

- Niraparib

Actividad Biológica

Talazoparib, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) family, has garnered attention for its efficacy in treating cancers associated with BRCA1 and BRCA2 mutations. This article provides a comprehensive overview of its biological activity, supported by clinical trial findings, pharmacodynamics, and case studies.

This compound exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which play a critical role in DNA repair processes. By trapping PARP on DNA and inhibiting its catalytic activity, this compound induces synthetic lethality in cancer cells that harbor deficiencies in homologous recombination repair pathways, particularly those with BRCA mutations. This mechanism leads to the accumulation of DNA damage and subsequent cell death.

Phase I Trials

In a Phase I, dose-escalation trial , this compound was evaluated in patients with advanced solid tumors possessing germline BRCA mutations. The maximum tolerated dose (MTD) was established at 1.0 mg/day, with confirmed response rates of 50% in breast cancer patients and 42% in ovarian cancer patients at this dosage . Table 1 summarizes the response rates across various cancer types:

| Cancer Type | Sample Size | Confirmed Response Rate |

|---|---|---|

| Breast Cancer | 14 | 50% |

| Ovarian Cancer | 12 | 42% |

| Pancreatic Cancer | - | - |

| Small Cell Lung Cancer | - | - |

Phase II Trials

A Phase II study further evaluated this compound monotherapy in patients with advanced breast cancer and other solid tumors with mutations in homologous recombination repair genes. Among the 13 breast cancer patients treated, the overall response rate (ORR) was reported at 31%, highlighting its potential efficacy beyond BRCA mutations .

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed through various biomarkers. In one study, a significant nuclear γH2AX response was observed after eight days of treatment, indicating effective DNA damage response activation . Additionally, suppression of PARylation was confirmed in a majority of evaluable patients.

Table 2: Pharmacodynamic Responses

| Biomarker | Day 8 Response Rate |

|---|---|

| γH2AX | 67% |

| PARylation | 83% |

Case Studies

Several case studies have illustrated the clinical utility of this compound:

- Case Study 1 : A patient with metastatic breast cancer and a germline BRCA mutation exhibited a complete response after six cycles of this compound treatment.

- Case Study 2 : A patient with advanced ovarian cancer showed stable disease for over six months while receiving this compound as part of a combination therapy regimen.

Safety Profile

This compound is generally well tolerated; however, common treatment-related adverse events include fatigue (37%) and anemia (35%) at the MTD . Severe adverse events were reported but were manageable within clinical settings.

Propiedades

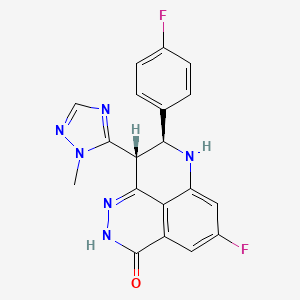

IUPAC Name |

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025928 | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1207456-01-6, 1373431-65-2 | |

| Record name | Talazoparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talazoparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAZOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does talazoparib interact with its target, PARP?

A: this compound is a highly potent and specific PARP1/2 inhibitor. It displays a dual mechanism of action: catalytic inhibition of PARP enzymatic activity and trapping of PARP proteins on DNA at sites of damage. This trapping prevents PARP from dissociating from DNA, leading to the accumulation of PARP-DNA complexes and ultimately cell death. []

Q2: What are the downstream effects of PARP inhibition and trapping by this compound?

A: By inhibiting PARP and trapping it on DNA, this compound prevents the repair of single-strand DNA breaks. This accumulation of DNA damage ultimately leads to replication fork stalling and collapse, resulting in double-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. [, ]

Q3: Does this compound affect the cell cycle?

A: Yes, research shows that this compound treatment leads to cell cycle arrest. Studies on SLFN11-proficient cells show an S phase arrest without DNA replication. Interestingly, this arrest seems independent of ATR, the key regulator of the intra-S phase checkpoint. []

Q4: What is the molecular formula and weight of this compound?

A4: The scientific papers provided do not include the molecular formula or weight of this compound. You may find this information in drug databases or chemical structure resources.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers do not delve into spectroscopic data for this compound.

Q6: Do the provided research papers discuss material compatibility, stability, or catalytic properties of this compound?

A6: The research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding material compatibility, stability outside of biological contexts, or catalytic properties is not covered in these studies.

Q7: Have any computational studies been conducted to understand the interaction of this compound with PARP?

A: While not extensively detailed in these research papers, computational molecular docking analyses have been used to simulate the interaction between this compound and drug efflux pumps like ABCC1 and ABCG2. [] This approach helps understand potential drug resistance mechanisms.

Q8: How do structural modifications of this compound affect its activity, potency, and selectivity?

A: While the provided papers don't delve into specific structural modifications of this compound, they highlight its potency compared to other PARP inhibitors. this compound demonstrates a 10,000-fold increase in PARP trapping compared to other agents. [] This suggests that structural features contribute to its enhanced activity and potential for synergistic effects.

Q9: What formulation strategies are being explored to improve this compound's stability, solubility, or bioavailability?

A: Researchers are actively investigating novel drug delivery systems to enhance this compound's therapeutic efficacy and potentially mitigate side effects. One promising approach involves the development of this compound-loaded nanoparticles, particularly solid lipid nanoparticles (SLNs) [] and PLGA implants [, , ]. These nanoformulations have shown promising results in preclinical models, enhancing drug delivery to tumor sites and improving treatment outcomes while minimizing toxicity.

Q10: Do the provided research articles discuss SHE (Safety, Health, and Environment) regulations related to this compound?

A10: The research papers primarily focus on the pharmacological aspects and clinical investigations of this compound. Information regarding specific SHE regulations and compliance is not discussed within these papers.

Q11: What is the ADME (absorption, distribution, metabolism, excretion) profile of this compound?

A: A mass balance study using 14C-labeled this compound revealed minimal metabolism and predominantly renal excretion of unchanged drug. Approximately 68.7% of the radioactive dose was recovered in urine and 19.7% in feces. [] The concentration-time profiles of unchanged this compound in plasma and whole blood were similar, with a median time to peak concentration of 30 minutes and a mean half-life of approximately 80 hours. []

Q12: Does this compound cross the blood-brain barrier?

A: Research suggests restricted delivery of this compound across the blood-brain barrier. This is likely due to its efflux by the MDR1 transporter. In a study on glioblastoma, brain this compound concentrations were significantly lower than plasma concentrations, indicating limited penetration. []

Q13: What is the in vitro efficacy of this compound in various cancer cell lines?

A: this compound displays potent in vitro activity against a variety of cancer cell lines, particularly those with deficiencies in HR DNA repair pathways. This sensitivity is observed in cell lines derived from breast cancer [, , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], chondrosarcoma [], and Ewing sarcoma [, ], among others. The IC50 values for this compound vary among cell lines, ranging from nanomolar to micromolar concentrations.

Q14: What preclinical models have been used to evaluate this compound's efficacy?

A: this compound's efficacy has been extensively evaluated in preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models. These models encompass various cancer types such as breast cancer [, , , , , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], Ewing sarcoma [, ], and glioblastoma [].

Q15: Have there been any clinical trials investigating this compound's efficacy?

A15: Yes, multiple clinical trials have investigated this compound's efficacy in various cancer types. Notable examples include:

- EMBRACA (NCT01945775): A phase 3 trial demonstrating superior progression-free survival with this compound compared to standard chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. [, , ]

- ABRAZO (NCT02034916): A phase 2 trial evaluating this compound in patients with germline BRCA1/2-mutated advanced breast cancer. []

- NCT01286987: A phase 1 trial investigating this compound in patients with advanced/recurrent solid tumors. [, ]

- NCT03042910: A phase 1 cardiac repolarization trial evaluating this compound in patients with advanced solid tumors. []

- NCT02921919: An open-label extension trial of this compound in patients with advanced cancers. []

Q16: Is this compound more effective as a single agent or in combination with other therapies?

A16: Research suggests that combining this compound with other therapies can enhance its efficacy. Preclinical studies demonstrate synergistic anti-tumor effects when combined with:

- Temozolomide: Demonstrated significant synergism in Ewing sarcoma models, both in vitro and in vivo. [, ]

- Chemotherapy: Studies show promising results in combination with various chemotherapeutic agents in different cancer types, including platinum-based chemotherapy in TNBC and carboplatin in various cancers. [, , , , ]

- Radiation Therapy: Preclinical data indicate synergistic effects in head and neck squamous cell carcinoma models. []

- Anti-HER2 therapies: Combinations with Trastuzumab or T-DM1 showed efficacy in HER2-positive and HER2-low breast cancer PDX models. []

Q17: What are the known mechanisms of resistance to this compound?

A17: Several mechanisms of resistance to this compound have been identified, including:

- Deficiency or low expression of SLFN11: Studies suggest that inactivation of SLFN11, a gene involved in DNA replication stress response, confers resistance to this compound. []

- Overexpression of drug efflux pumps: Increased expression of efflux pumps, specifically ABCC1 and ABCG2, can lead to reduced intracellular concentrations of this compound and subsequent resistance. [, ]

Q18: What are the common adverse effects associated with this compound treatment?

A18: The most common adverse events associated with this compound are primarily hematologic:

- Anemia: The most frequent adverse event, occurring in nearly half of patients treated with this compound. [, ]

- Neutropenia and Thrombocytopenia: Occur less frequently than anemia but are still common side effects. [, ]

Q19: How are hematologic toxicities associated with this compound managed?

A19: Hematologic toxicities are generally manageable with supportive care measures, including:

- Dose Modifications: Dose interruptions or reductions are common strategies to manage hematologic toxicities. [, ]

- Transfusions: Blood transfusions may be necessary in cases of severe anemia. []

Q20: What strategies are being explored to improve this compound delivery to specific targets or tissues?

A20: Beyond nanoparticles, researchers are exploring other strategies:

- Brachytherapy Spacers: Modified brachytherapy spacers loaded with this compound offer a promising approach for sustained and localized drug delivery directly to the tumor site. []

- Antibody-Mediated Targeting: Combining nanoparticles with tumor-specific antibodies could enhance the selectivity and efficacy of this compound delivery. []

Q21: Are there any biomarkers to predict this compound's efficacy?

A21: While BRCA1/2 mutations are established biomarkers, research is exploring additional predictive markers:

- Homologous Recombination Deficiency (HRD): HRD, even in the absence of BRCA mutations, is associated with this compound sensitivity. [, , ] HRD scores, determined by genomic instability assays, are being investigated as potential predictive markers.

- SLFN11 Expression: High SLFN11 expression correlates with sensitivity to this compound in SCLC cell lines. []

- Other DNA Damage Response (DDR) Genes: Mutations in DDR genes like ATM, ARID1A, IDH1, BAP1, ATR, CHK2, and PALB2 are being investigated as potential predictors of response. []

Q22: How is treatment response to this compound monitored?

A: Treatment response is typically monitored using imaging techniques like CT scans and MRI to assess tumor size and progression. Additionally, monitoring blood cell counts is crucial for early detection and management of hematologic toxicities. []

Q23: What analytical methods are used to characterize, quantify, and monitor this compound?

A23: The research papers mention several analytical techniques used in this compound research:

- High-Performance Liquid Chromatography (HPLC): Used to analyze and quantify this compound concentrations in various matrices, including plasma, tumor tissues, and nanoparticle formulations. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the sensitive and specific quantification of this compound and its metabolites. []

- Immunofluorescence Assays (IFA): Used to detect and quantify the expression of specific proteins, such as DNA damage response markers like γH2AX, pNBS1, and Rad51, in tumor tissues. []

- Flow Cytometry: Utilized to analyze cell cycle distribution, assess apoptosis, and quantify DNA damage markers like phosphorylated H2AX. [, , ]

- Western Blotting: Employed to detect and quantify protein expression levels, including PARP, SLFN11, and other DNA damage response proteins. [, , , ]

- ELISA: Used to measure total PAR levels in tumor tissues, providing insights into PARP activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.